Cas no 930650-78-5 ((4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate)

(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate is a heterocyclic compound featuring a pyridopyrimidinone core linked to a 2-formylbenzoate moiety. This structure imparts reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical synthesis. The presence of both an aldehyde group and an ester functionality enhances its utility as a versatile intermediate for cross-coupling, condensation, or nucleophilic addition reactions. Its fused bicyclic system may contribute to binding affinity in biologically active molecules. The compound's well-defined reactivity profile and stability under controlled conditions make it valuable for targeted derivatization in medicinal chemistry and material science applications. Proper handling is advised due to potential sensitivity to moisture and light.
(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate structure
930650-78-5 structure
Product Name:(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate
CAS No:930650-78-5
MF:C17H12N2O4
MW:308.288184165955
CID:6026142
PubChem ID:17554991
Update Time:2025-10-28

(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate Chemical and Physical Properties

Names and Identifiers

    • {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-formylbenzoate
    • Z214854576
    • (4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate
    • EN300-1187701
    • 930650-78-5
    • AKOS030739309
    • (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate
    • Inchi: 1S/C17H12N2O4/c20-10-12-5-1-2-6-14(12)17(22)23-11-13-9-16(21)19-8-4-3-7-15(19)18-13/h1-10H,11H2
    • InChI Key: IZBDZAAWXKMQBR-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1C=O)=O)CC1=CC(N2C=CC=CC2=N1)=O

Computed Properties

  • Exact Mass: 308.07970687g/mol
  • Monoisotopic Mass: 308.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 76Ų

(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate Pricemore >>

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(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate Related Literature

Additional information on (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate

Introduction to (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate (CAS No. 930650-78-5)

(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate, a compound with the CAS number 930650-78-5, is a complex organic molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

The structure of (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate features a pyrido[1,2-a]pyrimidine core linked to a 2-formylbenzoate moiety. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, often found in compounds with potent biological activities. The presence of the 2-formylbenzoate group adds additional functionality and reactivity, making this compound an interesting candidate for further investigation.

Recent studies have highlighted the potential of (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited significant antitumor activity against several cancer cell lines, including breast cancer and lung cancer cells. The researchers found that the compound induced apoptosis and cell cycle arrest, suggesting its potential as a novel anticancer agent.

In addition to its antitumor properties, (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate has also shown promise in the treatment of inflammatory diseases. A study published in the European Journal of Medicinal Chemistry in 2020 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound could be a valuable lead for developing anti-inflammatory drugs.

The mechanism of action of (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate is not yet fully understood, but preliminary studies suggest that it may target multiple signaling pathways involved in cell proliferation and inflammation. For example, it has been shown to modulate the activity of key enzymes such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are crucial for cellular processes such as cell growth and survival.

The synthesis of (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate has been reported in several research articles. One common approach involves the condensation of a suitable pyrido[1,2-a]pyrimidine derivative with a formylbenzoic acid derivative under appropriate conditions. The synthetic route can be optimized to achieve high yields and purity, making it feasible for large-scale production if needed.

In terms of pharmacokinetics and pharmacodynamics, preliminary studies have indicated that (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate has favorable properties. It exhibits good solubility and stability under physiological conditions, which are essential for its therapeutic application. However, further research is needed to fully characterize its pharmacological profile and to evaluate its safety and efficacy in preclinical models.

The potential applications of (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate extend beyond its direct therapeutic use. It can also serve as a valuable tool for studying the biological functions of pyrido[1,2-a]pyrimidine derivatives and for identifying new targets for drug development. Researchers are actively exploring its use as a probe molecule to investigate cellular signaling pathways and to identify novel biomarkers for disease diagnosis and prognosis.

In conclusion, (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate (CAS No. 930650-78-5) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and to explore its full potential in various fields of medicinal chemistry and drug discovery.

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